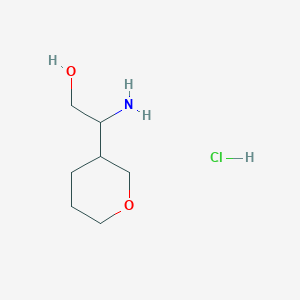

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride is a compound that falls within the category of 2-amino alcohols, which are significant due to their presence in a variety of bioactive compounds. These include enzyme inhibitors, antibiotics, and sympathomimetic amines. The importance of such structures in medicinal chemistry and drug design is well-documented, as they often serve as key building blocks for the synthesis of complex molecules with therapeutic potential .

Synthesis Analysis

The synthesis of 2-amino alcohols, such as 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride, can be achieved through the use of 2-oxazolone heterocycles as versatile chiral synthons. The process involves diastereoselective introductions of substituent groups to the 2-oxazolone, followed by stereospecific and stepwise substitution of these groups. Finally, the 2-oxazolidone ring is opened under mild conditions to yield the desired 2-amino alcohol. This method has been successfully applied to create biologically significant compounds, demonstrating its utility in the synthesis of complex chiral molecules .

Molecular Structure Analysis

The molecular structure of 2-amino alcohols is characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) on adjacent carbon atoms. This arrangement imparts chirality to the molecule, making the study of its stereochemistry crucial. The synthesis methods described in the literature often focus on achieving high enantioselectivity to obtain the desired enantiomer of the amino alcohol, which is essential for its biological activity .

Chemical Reactions Analysis

2-Amino alcohols can undergo a variety of chemical reactions due to the presence of both amino and hydroxyl functional groups. These reactions include the formation of oximes and oxime ethers, which can be further reduced enantioselectively to yield chiral amino alcohols. The use of oxazaborolidine-catalyzed reductions is one such example, where different amino alcohols are used to achieve high enantiomeric excess (ee) of the product. This highlights the flexibility and reactivity of 2-amino alcohols in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino alcohols are influenced by their functional groups and molecular structure. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point. The chirality of these molecules also plays a significant role in their physical properties, such as optical rotation, and is a critical factor in their interaction with biological systems. The enantioselective synthesis methods aim to control these properties by selectively producing the desired enantiomer with high purity .

Scientific Research Applications

Enantioselective Synthesis

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride serves as a key chiral building block in enantioselective synthesis. For instance, it has been used in the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a compound with significant utility in preparing serine and azasugars, demonstrating its flexibility as a building block in organic synthesis (Demir et al., 2003).

Corrosion Inhibition

This compound is also explored in the field of materials science, particularly in corrosion inhibition. Nitrogenated derivatives of furfural, structurally similar to 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and mode of adsorption are significant for developing new, environmentally friendly corrosion inhibitors (Guimarães et al., 2020).

Protic Hydroxylic Ionic Liquids

The synthesis of protic hydroxylic ionic liquids with various basic centers, which can include structures similar to 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride, highlights its utility in creating novel ionic liquids. These compounds are characterized by low glass transition temperatures and high conductivity, making them valuable in various applications, including electrochemistry and materials science (Shevchenko et al., 2017).

Synthesis of Schiff Base Ligands

In the field of bioinorganic chemistry, derivatives of 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride are utilized in the synthesis of Schiff base ligands. These ligands, when coordinated with metals, demonstrate DNA binding activity, making them potential drug candidates (Kurt et al., 2020).

Drug Synthesis and Biological Activity

The compound is also pivotal in synthesizing various drugs and studying their biological activities. For instance, its derivatives have been synthesized and evaluated for their anticonvulsive and cholinolytic activities, highlighting its potential in pharmaceutical applications (Papoyan et al., 2011).

Antimicrobial Activity

Research on derivatives of 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride includes studies on their antimicrobial properties. New chalcone derivatives synthesized from similar structures have been evaluated for their anti-inflammatory effects, demonstrating the compound's relevance in developing new antimicrobial agents (Rehman et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(oxan-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-7(4-9)6-2-1-3-10-5-6;/h6-7,9H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSSREVBHWYWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)

![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)

![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)